2-iodo-N-(6-methyl-2-pyridinyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11IN2O |
|---|---|
Molecular Weight |
338.14g/mol |
IUPAC Name |
2-iodo-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11IN2O/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17) |
InChI Key |
QUMNTCZCPFGYOP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2 Iodo N 6 Methyl 2 Pyridinyl Benzamide and Its Derivatives
Direct Amidation and Acylation Approaches
Direct amidation represents the most fundamental route to forming the amide linkage. This strategy typically involves the reaction of an amine with a carboxylic acid or one of its activated derivatives, such as an acyl chloride. While direct thermal condensation of a carboxylic acid and an amine is possible, it often requires harsh conditions, making the use of activated acyl species preferable for efficiency and substrate compatibility. catalyticamidation.infonih.gov
The synthesis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide can be achieved directly through the acylation of 2-amino-6-methylpyridine (B158447) with 2-iodobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. The lone pair of the primary amino group on the pyridine (B92270) ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. researchgate.net This prevents the protonation of the starting amine, which would render it non-nucleophilic. The reaction is generally efficient, proceeding at room temperature in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). researchgate.net
Table 1: Representative Conditions for Direct Acylation
| Amine | Acyl Chloride | Base | Solvent | Temperature | Yield | Reference |
| 2-amino-6-methylpyridine | 2-iodobenzoyl chloride | Pyridine | Dichloromethane | Room Temp. | 94% (analogous) | researchgate.net |
| General Amines | General Acyl Chlorides | Triethylamine | Tetrahydrofuran | 0°C to R.T. | Good to High | General |
Transition-Metal-Catalyzed Synthetic Routes
Transition-metal catalysis has revolutionized amide bond formation, providing milder and more versatile routes compared to classical methods. nih.gov Catalysts based on copper and palladium are particularly prominent, enabling cross-coupling reactions that form carbon-nitrogen bonds with high efficiency and broad functional group tolerance. nih.govrsc.org
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, has seen significant advancements. nih.gov While early Ullmann reactions required stoichiometric amounts of copper and high temperatures, modern protocols use catalytic amounts of a copper source, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), in the presence of a ligand. nih.govnih.gov These ligands, often diamines or phenanthrolines, facilitate the catalytic cycle, allowing for milder reaction conditions (90–140 °C) and expanding the substrate scope to include less activated aryl halides and various N-nucleophiles like aminopyridines. nih.govrsc.org For the synthesis of N-(pyridinyl)benzamides, this approach would typically involve coupling an aryl iodide with an aminopyridine. The use of ligands like α-benzoin oxime has also been shown to promote Cu-catalyzed C-N coupling reactions between (hetero)aryl halides and a wide range of N-nucleophiles, yielding products in moderate to excellent yields. nih.gov
Table 2: Examples of Copper-Catalyzed N-Arylation Systems
| Copper Source | Ligand | Base | Solvent | Substrates | Outcome | Reference |
| CuI | Ethylene glycol | K₃PO₄ | N/A | 2-amino/hydroxy-5-halopyridine + amides | Excellent yield and selectivity | rsc.orgrsc.org |
| Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | (Hetero)aryl halides + N-nucleophiles | Good to excellent yields | nih.gov |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | Aryl iodide + Amides | High yields | nih.gov |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.govresearchgate.net This methodology allows for the coupling of aryl halides or triflates with a vast array of amines, including heterocyclic amines like 2-amino-6-methylpyridine. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine-based ligand, which is crucial for the efficiency of the reaction. mit.edumit.edu These reactions are known for their exceptional functional group tolerance and generally provide high yields under relatively mild conditions (80-130 °C). nih.gov
Related transformations include the palladium-catalyzed C-H functionalization of benzamides, where a directing group on the amide nitrogen guides the metal to activate a specific C-H bond for arylation. nih.gov While this is a different approach, it underscores the versatility of palladium catalysis in forging new bonds on the core benzamide (B126) structure.
Table 3: Overview of Palladium-Catalyzed N-Arylation
| Palladium Source | Ligand Type | Base | Solvent | Reaction Type | Reference |
| Pd₂(dba)₃ | Biarylphosphine (e.g., L1) | NaOtBu | Toluene | N-Arylation of imidazoles | mit.edu |
| Pd(OAc)₂ | Phosphine (general) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | Buchwald-Hartwig Amination | nih.govresearchgate.net |
| Pd(OAc)₂ | Amino Acid Derivative | Ag₂CO₃ | Dichloroethane | ortho-C-H Glycosylation | nih.gov |
Electrosynthesis is emerging as a sustainable and powerful alternative for constructing complex molecules, using electrons as traceless reagents to drive reactions under mild conditions. acs.orgresearchgate.net A relevant advanced strategy is the electrochemically-driven aryl migration, such as the radical Truce-Smiles rearrangement. nih.gov In the context of amide synthesis, this can involve a 1,4- or 1,5-aryl migration triggered by an electrochemical event. acs.orgnih.gov For instance, an electrochemical radical reaction on an N-allylbenzamide can trigger a selective 1,4-aryl migration, providing a novel route to functionalized amides. nih.gov These methods avoid the need for chemical oxidants or metal reagents and are often performed in a simple undivided electrolytic cell at room temperature, representing an innovative frontier in amide synthesis. acs.orguniroma1.it
Table 4: Principles of Electrochemical Amide Synthesis
| Method | Key Feature | Starting Materials (Example) | Conditions | Advantage | Reference |
| Radical Truce-Smiles | 1,4-Aryl Migration | N-allylbenzamides | Electrical current, mild temp. | Access to complex pharmacophores | nih.gov |
| Selenylation/Migration | 1,5-Aryl Migration | N-benzylpropiolamides | Undivided cell, room temp. | Oxidant- and metal-free | acs.org |
| Benzoin Amidation | Superoxide-mediated | Benzaldehyde/Benzoin + Amine | Electrolysis cell, O₂ atmosphere | Green methodology, good yields | researchgate.netuniroma1.it |
Beyond copper and palladium, a variety of other metal catalysts have been successfully employed in the synthesis of benzamide and pyridine structures.
Fe₂Ni-BDC: A bimetallic metal-organic framework, Fe₂Ni-BDC, has been demonstrated as an effective and reusable heterogeneous catalyst for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com The reaction proceeds in dichloromethane at 80 °C, and the solid catalyst can be recovered and reused multiple times with minimal loss of activity. mdpi.com
AgOTf: Silver triflate (AgOTf) is a versatile Lewis acid catalyst. In the context of amidation, it can be used to promote the reaction between amines and other substrates. For example, it has been used to catalyze the synthesis of N-pyridinyl benzamide from benzoylformic acid and aniline. mdpi.com It is also effective in other C-N bond-forming reactions, such as the synthesis of pyrroles from alkynyl ketones and amines. nih.gov
Ce(NO₃)₃·6H₂O: Cerium(III) nitrate (B79036) hexahydrate has been utilized as an efficient catalyst for synthesizing N-pyridinyl benzamides from 2-aminopyridine and trans-β-nitrostyrene. mdpi.com This method is notable for proceeding without the need for any external oxidants or additives, offering a straightforward catalytic pathway. mdpi.com
Table 5: Application of Various Metal Catalysts in Amide Synthesis
| Catalyst | Catalyst Type | Reaction | Substrates (Example) | Key Feature | Reference |
| Fe₂Ni-BDC | Heterogeneous MOF | Amidation | 2-aminopyridine + trans-β-nitrostyrene | Reusable, high yield (82%) | mdpi.com |
| AgOTf | Homogeneous Lewis Acid | Amidation/Decarboxylation | Benzoylformic acid + aniline | Transition metal catalyst | mdpi.comnih.gov |
| Ce(NO₃)₃·6H₂O | Homogeneous Lewis Acid | Amidation | 2-aminopyridine + trans-β-nitrostyrene | Oxidant-free conditions | mdpi.com |
Base-Promoted Cyclocondensation Reactions
Base-promoted cyclocondensation represents a powerful strategy for the synthesis of nitrogen-containing heterocycles from amide precursors. In the context of N-pyridinyl benzamides, these reactions can be envisioned to proceed via intramolecular nucleophilic attack, where the deprotonated amide nitrogen or an activated carbon position attacks another part of the molecule to form a new ring.
While direct intramolecular cyclization of this compound via a simple base-promoted mechanism is not extensively documented, analogous transformations in related systems highlight its potential. For instance, the treatment of N-acyl-2-aminobenzimidazoles with a base like sodium bicarbonate in DMF can induce an intramolecular SNAr reaction, leading to the formation of a fused pyrimidine (B1678525) ring. nih.gov This suggests that under suitable conditions, the pyridinyl nitrogen in this compound could potentially displace the iodine atom in an intramolecular fashion, although this would likely require significant activation, possibly through a transition-metal catalyst (see Section 2.4).
A more general approach involves the use of benzamides as nitrogen sources in base-promoted multicomponent reactions. Research has shown that benzamides can react with terminal alkynes in the presence of a strong base like cesium carbonate (Cs₂CO₃) in sulfolane (B150427) to produce 3,5-diaryl pyridines. mdpi.com This reaction proceeds through a complex cascade involving the initial addition of the benzamide to an alkyne, followed by a [2+2+1+1] cyclocondensation. mdpi.com This demonstrates the utility of the benzamide moiety as a building block for complex heterocycles under basic conditions.
Another relevant example is the base-induced intramolecular spirocyclization of alkylation subunit precursors, which provides efficient access to complex bicyclic structures. nih.gov These examples collectively suggest that base-promoted strategies, while needing specific substrate activation, are a viable pathway for transforming benzamide scaffolds into more complex heterocyclic systems.
Table 1: Examples of Base-Promoted Reactions for Heterocycle Synthesis
| Reaction Type | Reactants | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular SNAr | 2-Haloaroyl-2-aminobenzimidazoles | NaHCO₃ / DMF | Benzimidazo[2,1-b]quinazolinones | nih.gov |
| [2+2+1+1] Cyclocondensation | Phenyl acetylene (B1199291) + Benzamide | Cs₂CO₃ / Sulfolane | 3,5-Diphenylpyridine | mdpi.com |
| Intramolecular Addition | Vinyl Cyclopropanecarboxamides | Various Bases | Aza[3.1.0]bicycles | nih.gov |
Iodoaminocyclization Protocols for Related Benzamide Scaffolds
The term "iodoaminocyclization" typically refers to the electrophilic activation of an unsaturated bond (e.g., an alkyne) by an iodine source, followed by intramolecular attack by a nitrogen nucleophile. While direct iodoaminocyclization on the this compound scaffold is not a primary pathway, the underlying principle of using the iodo-group to facilitate C-N bond formation is central to many advanced synthetic routes. A prominent and analogous strategy is the transition-metal-catalyzed intramolecular cyclization of iodo-aryl amides.
Copper-catalyzed Ullmann-type coupling reactions are particularly effective for this purpose. These protocols enable the intramolecular cyclization between the aryl iodide and the amide nitrogen or a suitably positioned C-H bond. For example, readily accessible 2-iodo-tryptophan derivatives undergo efficient intramolecular copper-catalyzed coupling to afford a wide range of polysubstituted, enantioenriched tetrahydropyrrolo[2,3-b]indoles in excellent yields. researchgate.net This transformation highlights how an iodo-aryl group can be coupled with a nearby N-H bond to construct a new heterocyclic ring.
This strategy could be directly applied to derivatives of this compound to synthesize fused polycyclic systems. The reaction typically employs a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a base and a ligand in a high-boiling solvent.
Table 2: Conditions for Copper-Catalyzed Intramolecular C-N Coupling
| Substrate Type | Catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Iodo-tryptophan derivatives | CuI | Cs₂CO₃ | DMF | Tetrahydropyrrolo[2,3-b]indoles | researchgate.net |
| N-Alkenylcyanamides | CuI / 2,2′-bisimidazole | Cs₂CO₃ | DMF | N-Alkenylcyanamides (Cross-coupling) | researchgate.net |
| N-Substituted amidobiphenyls | Cu(OAc)₂ | Not specified (oxidant used) | DCE | Carbazole (B46965) derivatives | researchgate.net |
Utilization of Hypervalent Iodine Reagents in Synthesis
Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their low toxicity, ready availability, and powerful oxidizing capabilities, which mimic those of some heavy metals. cam.ac.ukresearchgate.net These reagents are particularly useful for facilitating oxidative C-C and C-heteroatom bond formations, including the cyclization of benzamide derivatives.
Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed to mediate intramolecular cyclization reactions. For instance, N-aryl benzamides can undergo oxidative C-H amination, where a C-H bond on the aryl ring attached to the nitrogen is functionalized to form a direct bond with the amide nitrogen, leading to phenanthridinone-type structures. This process often requires a transition-metal co-catalyst but can sometimes be achieved with the hypervalent iodine reagent alone under thermal or photochemical conditions.
Furthermore, hypervalent iodine compounds can be used in conjunction with transition metals like copper or palladium to achieve oxidative coupling reactions. A notable example is the copper-catalyzed intramolecular cyclization of N-substituted amidobiphenyls using PIDA as the oxidant to synthesize carbazole derivatives. researchgate.net The hypervalent iodine reagent serves to regenerate the active high-valent state of the metal catalyst.
The application of these reagents allows for transformations under mild conditions and provides access to complex heterocyclic scaffolds that would be difficult to obtain through other methods.
Table 3: Common Hypervalent Iodine Reagents and Their Synthetic Applications
| Reagent | Abbreviation | Primary Application | Example Transformation |
|---|---|---|---|
| (Diacetoxyiodo)benzene | PIDA | Oxidative cyclization, C-H amination | Synthesis of carbazoles from amidobiphenyls researchgate.net |
| Phenyliodine(III) bis(trifluoroacetate) | PIFA | Potent oxidative cyclization | Dearomatization of phenolic substrates |
| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols | Conversion of primary alcohols to aldehydes |
| Dess-Martin Periodinane | DMP | Mild oxidation of alcohols | Oxidation of primary/secondary alcohols to aldehydes/ketones |
Optimization of Reaction Parameters and Yields in Benzamide Synthesis
The synthesis of this compound is typically achieved through the acylation of 2-amino-6-methylpyridine with 2-iodobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the condensation of an amine with an acyl halide. website-files.comwikipedia.org Optimization of these conditions is crucial for maximizing yield and purity while minimizing side reactions, such as the hydrolysis of the acyl chloride.
A reported synthesis achieved a high yield of 92% by reacting 2-amino-6-methylpyridine with 2-iodobenzoyl chloride (1.1 equivalents) in dry dichloromethane (CH₂Cl₂) using triethylamine (1.2 equivalents) as the base. nih.gov The reaction was stirred for 12 hours, after which the triethylamine hydrochloride byproduct was filtered off. nih.gov
Further optimization of this procedure can be explored by systematically varying key parameters. The Schotten-Baumann reaction is often performed in a two-phase system (e.g., an organic solvent and water) with an inorganic base like sodium hydroxide, which neutralizes the generated HCl. wikipedia.orgorganic-chemistry.org This can be more cost-effective and environmentally friendly than using an organic base like triethylamine. However, the presence of water increases the risk of hydrolyzing the reactive 2-iodobenzoyl chloride.
Bayesian optimization has been applied to Schotten-Baumann reactions in continuous flow systems to efficiently identify optimal conditions by simultaneously considering variables like solvent, base equivalents, and flow rate to maximize space-time-yield and minimize the environmental factor (E-factor). cam.ac.uk
Table 4: Key Parameters for Optimization of Benzamide Synthesis
| Parameter | Reported Condition nih.gov | Alternative Options for Optimization | Potential Impact |
|---|---|---|---|
| Base | Triethylamine (Et₃N) | Pyridine, DIEA, NaOH (aq), K₂CO₃ | Reaction rate, yield, ease of workup, cost. |
| Solvent | Dichloromethane (CH₂Cl₂) | THF, Diethyl ether, Toluene, Biphasic (e.g., CH₂Cl₂/H₂O) | Solubility of reactants, reaction rate, side reactions (hydrolysis). |
| Temperature | Not specified (likely room temp.) | 0 °C to reflux | Reaction kinetics vs. stability of acyl chloride and product. |
| Stoichiometry | 1.1 eq. Acyl Chloride, 1.2 eq. Base | Varying equivalents of reagents | Conversion, yield, and minimization of unreacted starting materials. |
| Reaction Time | 12 hours | Monitoring by TLC/LC-MS to determine completion | Ensuring full conversion without product degradation. |
Iii. Comprehensive Structural Elucidation and Solid State Chemistry of 2 Iodo N 6 Methyl 2 Pyridinyl Benzamide
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide provides a definitive insight into its molecular and supramolecular structure. The compound crystallizes in the triclinic space group P1. nih.goviucr.org The crystallographic data, determined at a temperature of 100.0(1) K, are summarized in the table below. nih.gov
| Parameter | Value |
| Formula | C₁₃H₁₁IN₂O |
| Molecular Weight | 338.14 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.8687 (3) |
| b (Å) | 10.1276 (3) |
| c (Å) | 13.6366 (4) |
| α (°) | 97.521 (1) |
| β (°) | 93.113 (1) |
| γ (°) | 110.380 (1) |
| Volume (ų) | 1259.28 (6) |
| Z | 4 |
The asymmetric unit of the crystal structure of this compound is comprised of two crystallographically independent molecules. nih.goviucr.orgresearchgate.net This means that the two molecules are not related by any symmetry operation of the space group, and their geometric parameters, such as bond lengths, bond angles, and torsion angles, can be refined independently. The presence of more than one molecule in the asymmetric unit often arises due to efficient crystal packing arrangements that maximize stabilizing intermolecular interactions.
The crystal packing of this compound is stabilized by a combination of hydrogen bonds, halogen bonds, and C-H⋯π interactions, which collectively form a robust three-dimensional supramolecular architecture.
In addition to hydrogen bonding, the crystal structure is significantly influenced by halogen bonding. Short intermolecular I⋯O and I⋯N contacts are present. nih.goviucr.orgresearchgate.net An I⋯O interaction with a distance of 3.1458(15) Å links neighboring molecules into a different type of dimer. nih.goviucr.org Furthermore, a short I⋯N contact is observed with a distance of 3.4834(16) Å. nih.goviucr.orgresearchgate.net These distances are shorter than the sum of the van der Waals radii of the respective atoms, indicating a significant attractive interaction.
| Interaction Type | Donor | Acceptor | Distance (Å) | Symmetry Operation |
| N-H⋯N Hydrogen Bond | N-H | N(pyridinyl) | - | Forms R²₂(8) ring motifs |
| I⋯O Halogen Bond | I | O | 3.1458 (15) | 1-x, 1-y, -z |
| I⋯N Halogen Bond | I | N | 3.4834 (16) | x, y, z |
| C-H⋯π Interaction | C-H | Centroid of Benzene (B151609) Ring | 3.565 (2) | - |
| C-H⋯π Interaction | C-H | Centroid of Benzene Ring | 3.629 (2) | - |
Supramolecular Assembly and Packing Patterns
The solid-state architecture of this compound is a sophisticated network governed by a series of specific intermolecular interactions. Analysis of its crystal structure reveals that the asymmetric unit contains two crystallographically independent molecules. nih.gov These two molecules exhibit different conformations, primarily distinguished by the dihedral angles between the iodobenzamide and methyl-pyridinyl ring planes, which are 53.56(9)° and 72.14(19)°, respectively. nih.gov
The crystal packing is predominantly stabilized by hydrogen bonds and halogen bonds. Pairs of intermolecular N—H⋯N hydrogen bonds link adjacent molecules to form centrosymmetric dimers, characterized by an R²₂(8) graph-set motif. nih.govresearchgate.net This robust and directional interaction is a common feature in the assembly of amide-containing heterocyclic compounds. researchgate.net
In addition to conventional hydrogen bonding, the structure features notable halogen bonds. Short intermolecular I⋯O contacts are observed with a distance of 3.1458(15) Å, which is significantly shorter than the sum of the van der Waals radii of iodine and oxygen. nih.gov This I⋯O interaction contributes to the formation of a different set of molecular dimers. Furthermore, a short I⋯N contact of 3.4834(16) Å is present. nih.gov The propensity for iodine to act as a halogen bond donor in interactions with nitrogen and oxygen is a significant factor in directing the crystal packing of such structures. rsc.org
Table 1: Key Intermolecular Interactions in this compound
| Interaction Type | Donor-Acceptor | Distance (Å) | Symmetry / Motif | Reference |
|---|---|---|---|---|
| Hydrogen Bond | N—H⋯N | Not specified | R²₂(8) ring motif | nih.gov |
| Halogen Bond | I⋯O | 3.1458(15) | Forms dimers | nih.gov |
| Halogen Bond | I⋯N | 3.4834(16) | - | nih.gov |
| Hydrogen Bond (Intramolecular) | C—H⋯O | Not specified | S(6) ring motif | nih.gov |
| C—H⋯π Interaction | C—H⋯Cg(benzene) | 3.565(2) | - | nih.gov |
| 3.629(2) | - | nih.gov |
Advanced Spectroscopic Characterization Techniques
While detailed experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on the constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and methyl protons. The amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically between 8.0 and 12.0 ppm, with its exact shift and broadness influenced by solvent and hydrogen bonding. researchgate.net The protons on the 6-methyl-2-pyridinyl ring would present as three signals in the aromatic region (approx. 7.0-8.5 ppm), likely as doublets and a triplet. The four protons on the 2-iodobenzamide (B1293540) ring would also resonate in the aromatic region, with complex splitting patterns due to their coupling. The methyl group (CH₃) protons are expected to appear as a sharp singlet in the upfield region, likely around 2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework. The amide carbonyl carbon (C=O) is anticipated to have a chemical shift in the range of 165-175 ppm. The carbon atom attached to the iodine (C-I) on the benzene ring is expected to be significantly shielded due to the 'heavy-atom effect', with a predicted chemical shift that is lower than the other aromatic carbons. nih.govdocbrown.info However, this shielding effect decreases as the oxidation state of iodine increases. nih.gov The remaining aromatic carbons would appear in the typical range of 110-150 ppm. The carbon of the methyl group would resonate at the most upfield position, around 15-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Group | Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| Amide | ¹H (N-H) | 8.0 - 12.0 | Broad Singlet |
| Aromatic Rings | ¹H | 7.0 - 8.5 | Doublets, Triplets |
| ¹³C | 110 - 150 | - | |
| Amide Carbonyl | ¹³C (C=O) | 165 - 175 | - |
| Iodo-substituted Carbon | ¹³C (C-I) | ~90 - 100 | - |
| Methyl | ¹H (CH₃) | ~2.5 | Singlet |
| Methyl Carbon | ¹³C (CH₃) | 15 - 25 | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. pressbooks.pub A key feature would be the N-H stretching vibration, expected in the region of 3300–3500 cm⁻¹. pressbooks.pub The amide I band, which is primarily due to the C=O stretching vibration, would appear as a strong absorption between 1650 and 1700 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching vibrations, is expected around 1550-1600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C in-ring stretching vibrations typically show bands in the 1400-1600 cm⁻¹ region. vscht.cz
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3500 | Medium |
| Amide (C=O) | Stretch (Amide I) | 1650 - 1700 | Strong |
| Amide (N-H, C-N) | Bend/Stretch (Amide II) | 1550 - 1600 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium-Weak |
| Aromatic (C=C) | In-ring Stretch | 1400 - 1600 | Medium-Weak |
Mass Spectrometry (MS and HRMS)
In mass spectrometry, this compound (molecular formula C₁₃H₁₁IN₂O) would show a distinct molecular ion peak [M]⁺•. libretexts.org For High-Resolution Mass Spectrometry (HRMS), the calculated exact mass would be approximately 338.0022 g/mol . The fragmentation pattern under electron ionization would be dominated by cleavage of the amide bond, which is a common pathway for benzanilides. nih.govresearchgate.net This would lead to two primary fragment ions: the 2-iodobenzoyl cation ([C₇H₄IO]⁺) at m/z 231, and the 6-methyl-2-aminopyridinium radical cation ([C₆H₇N₂]⁺•) at m/z 107. Further fragmentation of the benzoyl cation could lead to the loss of CO, yielding an iodophenyl cation at m/z 203. nih.gov For benzanilides with a halogen at the 2-position, a proximity effect can lead to the loss of the halogen radical (I•) from the molecular ion, which would produce a significant [M-I]⁺ peak at m/z 211. nih.govbohrium.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Related Structures
The UV-Vis spectrum of compounds containing benzamide (B126) and pyridine (B92270) moieties is characterized by electronic transitions within the aromatic rings and the amide chromophore. hnue.edu.vn The primary absorptions are typically π → π* transitions, which are associated with the conjugated π-systems of the benzene and pyridine rings. hnue.edu.vn For a simple benzene ring, these transitions occur around 184 nm, 202 nm, and a weaker, structured band around 255 nm. hnue.edu.vn Substitution on the rings, such as with an iodine atom and an amide group, can cause bathochromic (to longer wavelength) and hyperchromic (increase in intensity) shifts of these bands.
In addition to the π → π* transitions, the presence of the carbonyl group in the amide linkage introduces the possibility of an n → π* transition. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These n → π* transitions are typically of much lower intensity (forbidden transitions) and occur at longer wavelengths than the π → π* transitions, often in the 270-300 nm range for simple carbonyls. masterorganicchemistry.com For liquid amides, the major absorption band, largely attributed to the π → π* transition, is observed in the 180-200 nm region and can shift depending on intermolecular interactions like hydrogen bonding. nih.gov
Iv. Mechanistic Investigations of Chemical Transformations Involving the 2 Iodobenzamide Scaffold
Elucidation of Radical Reaction Pathways, including Aryl Radical Generation
The generation of an aryl radical from the 2-iodobenzamide (B1293540) scaffold is a pivotal step for subsequent carbon-carbon and carbon-heteroatom bond formations. The homolytic cleavage of the C–I bond is typically achieved through various methods, each with distinct mechanistic features.
Classical methods involve the use of radical initiators and chain carriers, such as the AIBN/n-Bu3SnH system. In this process, a tributyltin radical (Bu₃Sn•), generated from the thermal decomposition of azobisisobutyronitrile (AIBN) and subsequent reaction with tributyltin hydride, abstracts the iodine atom from the 2-iodobenzamide to produce a 2-amidophenyl radical. This aryl radical is a highly reactive intermediate capable of participating in a variety of downstream reactions. nih.gov
More contemporary methods leverage photoredox catalysis to generate aryl radicals under milder conditions. nih.gov In a typical photocatalytic cycle, a photosensitizer, upon excitation by visible light, can engage in a single electron transfer (SET) with the 2-iodo-N-(6-methyl-2-pyridinyl)benzamide. This electron transfer results in the formation of a radical anion, which rapidly fragments to release an iodide anion and the desired aryl radical. nih.gov This approach avoids the use of stoichiometric and often toxic tin reagents. nih.gov The choice of photocatalyst and reaction conditions can be tuned to optimize the efficiency of aryl radical generation from various aryl halide precursors. nih.gov
Below is a table summarizing common methods for aryl radical generation from aryl iodides.
| Method | Reagents/Conditions | Mechanism Highlights |
| Tin-Mediated | AIBN, n-Bu₃SnH | Chain reaction involving tributyltin radical abstracting the iodine atom. nih.gov |
| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complexes, Eosin Y), Light, Amine reductant | Single Electron Transfer (SET) from the excited photocatalyst to the aryl iodide, followed by fragmentation. nih.gov |
| Photoinduced | UV light | Direct homolytic cleavage of the C-I bond upon photoexcitation, often leading to cyclized products. nih.gov |
These pathways underscore the facility with which the 2-iodobenzamide scaffold can be converted into a key aryl radical intermediate, paving the way for complex molecular syntheses.
Electron Transfer Mechanisms in Electroreductive Processes
Electrochemical methods offer a powerful and sustainable alternative for initiating reactions involving the 2-iodobenzamide scaffold. Electroreductive processes rely on the direct transfer of electrons from an electrode surface to the substrate, obviating the need for chemical reductants.
The core of the electroreductive process for this compound is the single electron transfer (SET) to the C–I bond. This reduction is governed by the electrode potential. At a sufficiently negative potential, an electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the 2-iodobenzamide molecule, forming a transient radical anion. This species is highly unstable and undergoes rapid dissociation, cleaving the weak carbon-iodine bond to generate an aryl radical and an iodide anion.
Challenges in these processes include electrode passivation, where the generated aryl radicals can graft onto the electrode surface, and homocoupling of the radicals in solution. nih.gov Pulsed electrosynthesis techniques can mitigate these issues by alternating electrode polarities, which helps to clean the electrode surface and control the concentration of radical intermediates near the electrode. nih.gov
The general mechanism can be summarized as follows:
Electron Transfer: The 2-iodobenzamide derivative diffuses to the cathode surface and accepts an electron to form a radical anion.
Fragmentation: The radical anion undergoes rapid fragmentation to yield an aryl radical and an iodide ion.
Subsequent Reaction: The aryl radical can then undergo intramolecular cyclization, hydrogen atom abstraction, or other desired transformations.
Recent studies on the electrochemical generation of aryl radicals from other precursors, such as organoboron reagents, highlight the potential for these methods in forming various carbon-heteroatom bonds. nih.gov
Intramolecular Cyclization Mechanisms
Once the aryl radical is generated from the this compound scaffold, it can undergo intramolecular cyclization, a powerful strategy for constructing polycyclic heteroaromatic systems. The mechanism involves the attack of the aryl radical onto the appended 6-methyl-2-pyridinyl ring.
Studies on the photoreaction of related 2-halo-N-pyridinylbenzamides suggest that the reaction proceeds through a triplet state of the molecule. nih.gov Upon formation, the aryl radical undergoes an intramolecular arylation of the pyridinyl ring. nih.gov This cyclization step forms a new carbon-carbon bond and produces a conjugated dihydropyridinyl radical intermediate. The final step is the aromatization of this intermediate, typically by ejecting a hydrogen atom, to yield the stable, cyclized product, such as a benzo[c]naphthyridinone derivative. nih.gov
Aryl Radical Formation: Generation of the 2-(N-(6-methyl-2-pyridinyl)carbamoyl)phenyl radical via one of the methods described previously (e.g., photolysis, tin-hydride, or electroreduction).
Intramolecular Attack: The aryl radical attacks an unsaturated carbon atom of the pyridine (B92270) ring.
Intermediate Radical Formation: This attack forms a new C-C bond and results in a radical intermediate, often a substituted dihydropyridinyl radical. nih.gov
Aromatization: The intermediate radical eliminates a hydrogen atom (or another group) to restore aromaticity, yielding the final polycyclic product. nih.gov
This cascade allows for the efficient construction of fused heterocyclic systems from simple starting materials.
Regioselectivity and Stereoselectivity in Cyclization Reactions (e.g., Z-geometry)
The intramolecular cyclization of the aryl radical derived from this compound must consider both regioselectivity and stereoselectivity.
Regioselectivity addresses which atom of the pyridine ring is attacked by the aryl radical. The attack can be classified based on the size of the ring being formed. In many radical cyclizations, there is a kinetic preference for the formation of smaller rings. wikipedia.org For N-vinylic 2-iodobenzamides, 5-exo cyclization is generally favored over 6-endo cyclization. researchgate.netresearchgate.net In the case of the N-(6-methyl-2-pyridinyl) substituent, the radical can attack different positions on the pyridine ring. Computational studies on related systems have shown that the cyclization pathway can be influenced by whether the reaction proceeds via a radical (homolytic aromatic substitution, HAS) or a cationic (electrophilic aromatic substitution, EAS) intermediate, which can lead to different regiochemical outcomes (e.g., ipso- vs. ortho-cyclization). rsc.org
Stereoselectivity refers to the spatial arrangement of atoms in the product. The geometry of the amide bond (E vs. Z) can play a crucial role in directing the outcome of the cyclization. For the cyclization to occur, the molecule often needs to adopt a specific conformation that brings the radical center and the pyridine ring into proximity. The inherent preference for a particular amide rotamer can influence the stereochemistry of the transition state and, consequently, the final product. The term "Z-geometry" suggests a specific stereochemical configuration is favored, likely arising from the conformational constraints of the transition state during the ring-closing step. While specific studies on the Z-geometry of this exact compound's cyclization are not detailed in the provided results, the principles of stereocontrol in radical cyclizations are well-established and depend on minimizing steric interactions in the transition state. wikipedia.org
| Cyclization Aspect | Controlling Factors | Typical Outcome |
| Regioselectivity | Ring size (e.g., 5-exo vs. 6-endo), Nature of intermediate (radical vs. cation) researchgate.netrsc.org | Kinetically favored 5-exo cyclization is common. researchgate.netresearchgate.net |
| Stereoselectivity | Amide bond geometry (E/Z), conformational preferences, steric hindrance in the transition state. | Formation of the thermodynamically most stable stereoisomer. |
Directed Carbon-Hydrogen Bond Activation Mechanisms
An alternative strategy for functionalizing the 2-iodobenzamide scaffold involves directed carbon-hydrogen (C-H) bond activation. This approach bypasses the generation of a radical intermediate and instead relies on a transition metal catalyst, often palladium, to selectively cleave a specific C-H bond. nih.gov The amide group and the pyridinyl nitrogen in this compound can act as a bidentate directing group, coordinating to the metal center and positioning it to activate a nearby C-H bond.
The general mechanism for a Pd(II)-catalyzed C-H activation often involves the following steps:
Coordination: The substrate coordinates to the Pd(II) catalyst through the pyridinyl nitrogen and the amide oxygen, forming a stable palladacycle intermediate. This coordination is a key step that controls the regioselectivity of the C-H activation.
C-H Cleavage: The palladacycle undergoes C-H bond cleavage, often through a concerted metalation-deprotonation (CMD) pathway. youtube.com This step forms a new carbon-palladium bond.
Functionalization: The resulting organopalladium intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) in a subsequent step like migratory insertion or reductive elimination to form the final product. nih.govnih.gov
Catalyst Regeneration: The active Pd(II) catalyst is regenerated to complete the catalytic cycle.
This directed approach allows for the functionalization of otherwise unreactive C-H bonds, providing a powerful and atom-economical method for synthesizing complex molecules. The directing group is crucial for the efficiency and selectivity of the reaction. nih.govchemrxiv.org
V. Computational Chemistry and Theoretical Studies of 2 Iodo N 6 Methyl 2 Pyridinyl Benzamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. This method is well-suited for studying medium-sized organic molecules like 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, providing a robust framework for predicting a wide array of molecular properties.
Theoretical calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, this process would typically start with an initial geometry, potentially derived from the experimental X-ray crystallographic data. The asymmetric unit of the crystalline form of this compound contains two independent molecules with notable differences in their conformations, particularly in the dihedral angles between the iodobenzoyl and methyl-pyridinyl rings, which are 53.56(9)° and 72.14(19)°. nih.gov
A DFT calculation would systematically adjust the bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy in the gas phase. This process can reveal whether the crystallographic conformations are also the most stable forms of the isolated molecule or if they are influenced by packing forces in the solid state.
Furthermore, by systematically rotating key single bonds, such as the amide C-N bond and the bonds connecting the rings to the amide group, a conformational energy landscape can be mapped. This landscape illustrates the relative energies of different conformers and the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
Table 1: Selected Experimental Geometric Parameters for this compound from X-ray Crystallography
| Parameter | Molecule A | Molecule B |
| Dihedral Angle (Benzene-Pyridine) | 53.56(9)° | 72.14(19)° |
| N1A—H1NA···N2Bⁱ Bond Length | 2.962(2) Å | - |
| N1B—H1NB···N2Aⁱ Bond Length | - | 3.079(2) Å |
| I···O Intermolecular Contact | 3.1458(15) Å | - |
Data sourced from the crystallographic information file. nih.gov
Once the optimized geometry is obtained, DFT calculations can be used to compute the molecule's vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of this compound.
By comparing the predicted spectra with experimentally recorded spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. This correlation helps to validate the accuracy of the computational model and provides a deeper understanding of the molecule's vibrational properties. For instance, the characteristic vibrational modes of the carbonyl (C=O) group, the N-H bond, and the C-I bond can be precisely identified.
Theoretical calculations are also a powerful tool for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework, the magnetic shielding tensors for each nucleus can be calculated. These are then used to determine the chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
Predicting the NMR spectra of this compound would allow for a direct comparison with experimental data, aiding in the assignment of signals in the ¹H and ¹³C NMR spectra. This can be particularly useful for resolving ambiguities in complex spectral regions and for confirming the structural integrity of the synthesized compound.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties.
For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate areas that are rich in electrons and susceptible to electrophilic attack. These would likely be located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring. Conversely, regions of positive electrostatic potential (colored blue) would highlight electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atom of the amide group.
Quantum Chemical Descriptors and Reactivity Prediction
From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions.
Table 2: Key Quantum Chemical Descriptors
| Descriptor | Definition | Significance |
| Ionization Potential (I) | The energy required to remove an electron from a molecule. | Approximated by -E(HOMO). |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Approximated by -E(LUMO). |
| Electronegativity (χ) | The ability of a molecule to attract electrons. | χ = (I + A) / 2 |
| Chemical Hardness (η) | The resistance of a molecule to change its electron configuration. | η = (I - A) / 2 |
| Chemical Softness (S) | The reciprocal of chemical hardness. | S = 1 / (2η) |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | ω = χ² / (2η) |
These descriptors, derived from the HOMO and LUMO energies, provide a framework for understanding the global reactivity of the molecule. For example, a high electrophilicity index would suggest that this compound is a good electrophile. These parameters are instrumental in rationalizing the molecule's reactivity and in predicting its behavior in various chemical environments.
Vi. Structure Reactivity Relationships and Rational Design in Benzamide Pyridine Conjugates
Influence of Halogenation (e.g., Iodine) on Reactivity and Selectivity
The introduction of halogens, such as iodine, onto the benzamide (B126) ring of benzamide-pyridine conjugates significantly alters their electronic properties, steric profile, and potential for non-covalent interactions, thereby influencing reactivity and selectivity. In the specific case of 2-iodo-N-(6-methyl-2-pyridinyl)benzamide, the iodine atom at the ortho position of the benzamide ring is a critical determinant of its solid-state architecture. nih.gov This is primarily due to its ability to participate in halogen bonding, a highly directional non-covalent interaction.
Crystallographic studies of this compound reveal short intermolecular I⋯O contacts of 3.1458 (15) Å, which are significantly shorter than the sum of the van der Waals radii of iodine and oxygen. nih.gov This interaction plays a crucial role in linking neighboring molecules to form dimeric structures. nih.gov The iodine atom also engages in I⋯N contacts (3.4834 (16) Å), further stabilizing the crystal packing. nih.gov These specific interactions demonstrate how halogenation can be used to direct molecular assembly and engineer crystal structures.
From a reactivity standpoint, the electron-withdrawing nature of iodine can influence the acidity of the amide N-H proton and the electrophilicity of the carbonyl carbon. However, its effects on biological activity can be complex. For instance, studies on other pyridine (B92270) derivatives have sometimes shown that the presence of halogen atoms can lead to lower antiproliferative activity compared to derivatives with other functional groups like -OMe or -OH. nih.gov Conversely, the introduction of an iodine substituent is a key step in the synthesis of many radiolabeled compounds used in medical imaging, highlighting its utility in specific applications. nih.gov
Role of Pyridine Methylation and Other Substituent Effects on Reactivity
Substituents on both the pyridine and benzamide rings are fundamental in tuning the reactivity and properties of these conjugates. The methyl group at the 6-position of the pyridine ring in this compound has a notable steric and electronic influence.
Pyridine Methylation: The direct methylation of pyridine rings is a significant synthetic strategy. nih.govrsc.org The "magic methyl" effect in medicinal chemistry describes how the addition of a methyl group can profoundly impact a molecule's properties. For pyridines, methylation can be challenging but can be achieved through methods like temporary dearomatization, which alters the ring's typically electrophilic nature to become nucleophilic, allowing for methylation at the C-3 and C-5 positions. nih.govrsc.org In the context of this compound, the existing methyl group at the 6-position (ortho to the nitrogen and the amide linkage) sterically influences the conformation of the molecule, contributing to the significant twist between the two aromatic rings. nih.gov
Conformational Flexibility and Its Impact on Reaction Outcomes and Intermolecular Interactions
Benzamide-pyridine conjugates are not planar molecules; they possess significant conformational flexibility, primarily through rotation around the amide C-N bond and the C-C bonds linking the rings to the amide group. This flexibility is a defining characteristic of this compound.
The crystal structure of this compound is particularly revealing, as the asymmetric unit contains two crystallographically independent molecules with distinct conformations. nih.govresearchgate.net This demonstrates the molecule's ability to adopt different low-energy states. The dihedral angle between the benzamide and pyridine ring planes is 53.56 (9)° in one molecule and a more twisted 72.14 (19)° in the other. nih.gov This significant twist is a result of the steric hindrance imposed by the ortho-iodine on the benzoyl ring and the ortho-methyl group on the pyridine ring.
This conformational state directly governs the types of intermolecular interactions that can form. The specific twist angles allow pairs of molecules to engage in different, yet complementary, interactions. nih.gov
N—H⋯N Hydrogen Bonds: These interactions link molecules into dimers with R²₂(8) ring motifs.
I⋯O Interactions: The halogen bond connects molecules into a different type of dimer.
The molecule's ability to adopt different conformations is crucial for molecular recognition processes, as it can adjust its shape to fit into a binding site or to participate in the formation of complex supramolecular assemblies. nih.gov
Design Principles for Modulating Chemical Reactivity and Synthetic Efficiency
The rational design of benzamide-pyridine conjugates to control their reactivity and improve synthetic outcomes relies on several key principles derived from understanding their structure-property relationships.
Strategic Placement of Substituents: As noted, the position of substituents can dramatically alter reaction efficiency. For pyridine carboxamides, placing the amide group in the meta- or para-position can increase reaction yields compared to the ortho-position, which may introduce steric hindrance. mdpi.comnih.gov This principle allows for the optimization of synthetic routes by choosing the correct isomer.
Exploiting Non-Covalent Interactions: The introduction of functional groups capable of specific non-covalent interactions, such as the iodine in this compound, can be used to control solid-state packing or to direct reactions. Hydrogen bonding is another powerful tool; intramolecular hydrogen bonds can mask polar groups, altering solubility and reactivity, while intermolecular hydrogen bonds can be used to build larger, ordered structures. nih.gov
Modulation of Electronic Properties: The use of electron-withdrawing or electron-donating groups on either aromatic ring can tune the nucleophilicity or electrophilicity of different parts of the molecule. Computational methods like the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps can predict regions of high or low electron density, guiding the design of molecules with desired reactivity. rsc.orgresearchgate.net
Transient Activation Strategies: For typically unreactive positions on the pyridine ring, methods involving temporary dearomatization can be employed. By transiently reducing the aromatic ring, its electronic character is inverted, enabling reactions like C-H functionalization at otherwise inaccessible positions before re-aromatization restores the stable pyridine core. nih.govresearchgate.net
Design of Analogues for Targeted Chemical Interactions (e.g., in supramolecular systems)
The design of analogues based on the this compound scaffold for targeted chemical interactions is a prime example of its application in supramolecular chemistry. nih.gov The goal is to create molecules that can self-assemble into predictable and functional higher-order structures.
The key to this design lies in the specific and directional non-covalent interactions exhibited by the parent molecule. Analogues can be designed by modifying functional groups to enhance or alter these interactions:
Halogen Bonding: Replacing iodine with bromine or chlorine would alter the strength and geometry of the halogen bond, allowing for fine-tuning of intermolecular distances.
Hydrogen Bonding: The N—H⋯N hydrogen bond forms a robust R²₂(8) motif. nih.gov Modifying substituents on the pyridine ring could alter its nitrogen's basicity, thereby strengthening or weakening this interaction. Replacing the amide N-H with N-CH₃ would eliminate this interaction entirely, providing a control molecule to study the bond's importance.
π-Stacking: The twisted conformation of this compound is not conducive to strong π-π stacking. However, designing analogues with less steric hindrance could promote a more planar conformation, enabling π-stacking interactions to become a dominant force in self-assembly.
Metal Coordination: The 2-aminopyridine (B139424) moiety is a well-known chelating agent for metal ions. nih.gov Analogues could be designed to form complexes with specific metals, creating metallo-supramolecular structures with potential catalytic or material applications.
By systematically varying these structural elements, a family of compounds can be generated with tailored abilities to form dimers, polymers, or complex networks held together by a predictable array of non-covalent forces. nih.govresearchgate.netrsc.org
Vii. Advanced Applications and Future Research Directions
Utility as Precursors in Complex Organic Synthesis (e.g., Isoindolinones, Biaryls)
The strategic placement of an iodo-substituent on the benzamide (B126) ring and the presence of the pyridinyl moiety make 2-iodo-N-(6-methyl-2-pyridinyl)benzamide a valuable precursor for the synthesis of more complex molecular architectures. Its utility is particularly notable in the construction of biaryl and isoindolinone scaffolds, which are prevalent in medicinal chemistry and materials science.
Biaryl Synthesis: Research has demonstrated the use of iodoarylbenzamides, including this compound, in the synthesis of symmetric diamido biaryls via direct homocoupling reactions. nih.gov Beyond homocoupling, the carbon-iodine bond serves as a key functional handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). More recent developments include base-promoted, ligand-free direct coupling reactions of arenes with cyano- or nitro-substituted aryl halides in solvents like DMSO. acs.org While not explicitly demonstrated with this exact compound, such methodologies suggest its potential to react with other arenes to form a wide range of unsymmetrical biaryl compounds. acs.org The reaction of an aryl radical with an arene is a proposed mechanism for this type of transformation. acs.org
Isoindolinone Synthesis: The 2-iodobenzamide (B1293540) framework is a classic precursor for the synthesis of isoindolinones. These structures are typically accessed through palladium-catalyzed intramolecular C-H amination or related cyclization reactions. The process involves the formation of a new carbon-nitrogen bond between the amide nitrogen and an activated C-H bond on an N-aryl or N-alkyl group, a reaction facilitated by the initial oxidative addition of the palladium catalyst into the carbon-iodine bond. Although a specific example detailing the conversion of this compound to an isoindolinone is not prominently featured in the reviewed literature, its structural motif is ideally suited for such transformations, representing a clear avenue for future synthetic exploration.
Supramolecular Chemistry and Molecular Recognition Elements
Amide derivatives of heterocyclic compounds are recognized as important synthons for designing receptors in molecular recognition and for constructing ordered architectures in supramolecular chemistry. nih.gov The crystal structure of this compound provides a clear illustration of its capacity for self-assembly through a network of specific non-covalent interactions. nih.goviucr.org
The asymmetric unit of the compound contains two crystallographically independent molecules, with dihedral angles of 53.56 (9)° and 72.14 (19)° between the pyridine (B92270) and benzene (B151609) ring planes. nih.goviucr.org The crystal packing is dominated by a combination of hydrogen bonds and halogen bonds, leading to the formation of distinct dimeric structures.
Hydrogen Bonding: Pairs of intermolecular N—H···N hydrogen bonds link neighboring molecules into dimers, creating a characteristic R²₂(8) ring motif. nih.goviucr.org
Halogen Bonding: Short intermolecular I···O interactions are observed, with a measured distance of 3.1458 (15) Å, which also contribute to the formation of dimers. nih.goviucr.org
Other Interactions: The structure is further stabilized by intramolecular C—H···O hydrogen bonds that form S(6) ring motifs, as well as intermolecular C—H···π interactions. nih.goviucr.org
These well-defined interactions showcase the compound's potential as a building block for creating predictable, higher-order supramolecular structures.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁IN₂O |
| Molecular Weight | 338.14 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| I···O Interaction Distance (Å) | 3.1458 (15) |
| I···N Interaction Distance (Å) | 3.4834 (16) |
| C—H···π Interaction Distances (Å) | 3.565 (2) and 3.629 (2) |
Emerging Methodologies for Benzamide and Pyridine Functionalization
The synthesis and further modification of this compound and its core components are subject to ongoing innovation in synthetic methodology.
The established synthesis of the title compound involves the reaction of 2-amino-6-methylpyridine (B158447) with 2-iodobenzoyl chloride in the presence of triethylamine (B128534) in a solvent such as dichloromethane (B109758), affording the product in high yield (92%). nih.goviucr.org
Pyridine Functionalization: The 2-aminopyridine (B139424) unit is a key pharmacophore, and new methods for its synthesis and diversification are continuously being developed. One emerging strategy is the use of multicomponent reactions (MCRs). For instance, a one-pot reaction involving enaminones, malononitrile, and various primary amines under solvent-free conditions provides efficient access to a wide array of substituted 2-aminopyridine derivatives. nih.gov Such methods offer a rapid and flexible route to libraries of analogues for chemical discovery. nih.govnih.gov
Benzamide Functionalization: For the benzamide portion, modern catalytic methods offer pathways for late-stage functionalization. While not applied directly to this molecule in the cited literature, techniques such as the Ruthenium(II)-catalyzed C5 functionalization of 2-arylquinolin-4(1H)-ones demonstrate the potential for site-selective C-H activation and coupling with partners like acrylates, styrenes, and maleimides. acs.org The application of similar directing-group strategies to the 2-iodobenzamide core could unlock novel transformations that are difficult to achieve through traditional methods.
Integration of Computational and Experimental Approaches for Chemical Discovery
The advancement of chemical science relies heavily on the synergy between experimental investigation and computational modeling. For a molecule like this compound, this integration is crucial for understanding its properties and predicting its behavior in new applications.
Experimental Foundation: High-resolution experimental data, such as the single-crystal X-ray diffraction data available for this compound, provides the essential foundation for all computational work. nih.goviucr.org This data gives precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, serving as the "ground truth" for validating computational models. nih.goviucr.org
Computational Modeling: With a validated three-dimensional structure, a variety of computational tools can be employed:
Molecular Docking: In the context of drug discovery, the experimental structure can be used for docking studies to predict how the molecule might bind to a biological target, such as an enzyme or receptor. beilstein-journals.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule, including conformational changes and its interactions with solvent molecules or larger biological systems, providing insights that are not available from a static crystal structure. beilstein-journals.org
Quantum Mechanics (QM) and DFT: Theoretical calculations, such as Density Functional Theory (DFT), can be used to rationalize reaction mechanisms. For example, a radical mechanism for the formation of biaryls from aryl halides has been proposed and supported by theoretical studies, complementing experimental observations. acs.org
By combining the detailed experimental crystal structure of this compound with these powerful computational methods, researchers can more efficiently design new derivatives, predict their supramolecular assembly, and explore their potential in areas like materials science and medicinal chemistry. beilstein-journals.org
Q & A
Q. What are the recommended synthetic routes and characterization methods for 2-iodo-N-(6-methyl-2-pyridinyl)benzamide?
Methodological Answer: The synthesis typically involves coupling 2-amino-6-methylpyridine with iodobenzoyl chloride derivatives under nucleophilic acyl substitution conditions. Key steps include:
- Reaction Optimization : Use acetone or dichloromethane as solvents with pyridine or triethylamine as a base to neutralize HCl byproducts .
- Yield Improvement : Catalytic Pd/C under hydrogenation or coupling agents like HATU can enhance efficiency .
- Characterization :
- IR Spectroscopy : Confirm amide C=O stretch (~1638 cm⁻¹) and N–H bending (~3320 cm⁻¹) .
- NMR : H NMR signals for pyridinyl protons (δ 8.7–7.5 ppm) and benzamide aromatic protons (δ 7.9–7.3 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 56.14%, H: 4.12%, N: 16.37%) .
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard. Key parameters from triclinic crystals (space group ) include:
| Parameter | Value |
|---|---|
| (Å) | 9.8687 |
| (Å) | 10.1276 |
| (Å) | 13.6366 |
| (°) | 97.521 |
| (°) | 93.113 |
| (°) | 110.380 |
| 4 | |
| (ų) | 1259.28 |
Intermolecular interactions include N–H···N hydrogen bonds and I···O halogen bonds, forming motifs .
Q. What in vitro/in vivo assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Ischemia/Reperfusion Injury Models : Measure infarct size reduction using Langendorff-perfused rat hearts (e.g., 25–30% reduction at 10 µM) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .
Advanced Research Questions
Q. How do polymorphism and intermolecular interactions influence the physicochemical properties of this compound?
Methodological Answer:
Q. What structure-activity relationships (SAR) govern its pharmacological potential?
Methodological Answer:
- Benzamide Core : Critical for hydrogen bonding with biological targets (e.g., SARS-CoV-2 PLpro via Gln269 and Asp164 interactions) .
- Iodo Substituent : Enhances halogen bonding with hydrophobic pockets in enzymes, improving binding affinity (ΔG ≤ -8.5 kcal/mol in docking studies) .
- Pyridinyl Methyl Group : Modulates lipophilicity (logP ~2.5) and bioavailability .
Q. How can advanced spectroscopic methods resolve data contradictions in characterization?
Methodological Answer:
- Contradiction Example : Discrepancies in H NMR splitting patterns due to rotational isomerism.
- Resolution Strategies :
Q. What methodologies optimize synthetic yield for scale-up research applications?
Methodological Answer:
-
Catalyst Screening : Pd/C vs. Ni catalysts for Suzuki coupling (yields: 70% → 85%) .
-
Solvent Effects : Switch from acetone to DMF for higher solubility of iodinated intermediates .
-
Workflow :
Step Condition Yield Improvement Iodination NIS in AcOH, 80°C, 12h 65% → 78% Amidation HATU, DIPEA, RT, 3h 70% → 82%
Q. How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to PLpro (PDB: 3E9S) with RMSD ≤ 1.5 Å .
- Dynamic Studies : MD simulations (100 ns) show stable hydrogen bonds with Gln269 (occupancy ≥80%) .
- Mutagenesis : Replace Asp164 with Ala reduces inhibitory activity by 10-fold, confirming its SAR role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
